molecular formula C32H40N2O4 B12578203 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one CAS No. 459856-36-1

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one

Cat. No.: B12578203
CAS No.: 459856-36-1
M. Wt: 516.7 g/mol
InChI Key: ZWMBQHMCXBDRCE-UHFFFAOYSA-N
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Description

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of diethylamino and ethoxy groups attached to a benzofuran core. It is often used in various scientific and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with appropriate reagents to form the benzofuran core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may involve disruption of microbial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is unique due to its specific combination of diethylamino and ethoxy groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

459856-36-1

Molecular Formula

C32H40N2O4

Molecular Weight

516.7 g/mol

IUPAC Name

3,3-bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1-one

InChI

InChI=1S/C32H40N2O4/c1-7-33(8-2)23-17-19-27(29(21-23)36-11-5)32(26-16-14-13-15-25(26)31(35)38-32)28-20-18-24(34(9-3)10-4)22-30(28)37-12-6/h13-22H,7-12H2,1-6H3

InChI Key

ZWMBQHMCXBDRCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC

Origin of Product

United States

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